molecular formula C5H10BrN B033930 3-Bromopiperidine CAS No. 102776-55-6

3-Bromopiperidine

Cat. No.: B033930
CAS No.: 102776-55-6
M. Wt: 164.04 g/mol
InChI Key: KXKQNQADWLIDLS-UHFFFAOYSA-N
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Description

3-Bromopiperidine (CAS No. 102776-55-6) is a brominated derivative of piperidine, a six-membered saturated amine ring. Its molecular formula is C₅H₁₀NBr, with a molecular weight of 164.04 g/mol. Key physical properties include a boiling point of 182°C, density of 1.403 g/cm³, and a logP value of 1.46, indicating moderate lipophilicity . It is commonly used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is available in various forms, including freebase and hydrobromide salts (e.g., CAS No. 54288-72-1), which enhance stability and solubility for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Piperidine: One common method for preparing 3-Bromopiperidine involves the bromination of piperidine. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Hydrobromination of 3-Hydroxypiperidine: Another method involves the hydrobromination of 3-hydroxypiperidine.

Industrial Production Methods:

    Continuous Flow Synthesis: In industrial settings, continuous flow synthesis methods are often employed to produce this compound.

Chemical Reactions Analysis

Substitution Reactions

3-Bromopiperidine undergoes nucleophilic substitution reactions where the bromine atom is displaced by nucleophiles such as amines, thiols, or hydroxide ions. These reactions typically require polar aprotic solvents and bases like sodium saccharin or potassium carbonate.

Reaction Type Reagents Conditions Product
S<sub>N</sub>2 SubstitutionSodium saccharin, DMF80–100°C, 2–4 hoursSubstituted piperidine derivatives

Mechanism

The bromine at the 3-position is a good leaving group due to its electronegativity and bond strength. The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the carbon adjacent to the bromine, leading to inversion of configuration .

Reduction Reactions

Reduction of this compound-2,6-dione involves the conversion of the keto groups (C=O) to hydroxyl groups (C-OH). Sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) are commonly used reducing agents.

Reaction Type Reagents Conditions Product
Ketone ReductionNaBH<sub>4</sub>, methanol0°C, 1 hour3-Bromo-2,6-dihydroxypiperidine

Oxidation Reactions

Oxidation of this compound derivatives typically involves the conversion of hydroxyl groups back to ketones or further oxidation to carboxylic acids. Potassium permanganate (KMnO<sub>4</sub>) in acidic or basic conditions is a common oxidizing agent.

Reaction Type Reagents Conditions Product
Oxidation of DiolsKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>50–70°C, 24 hoursPiperidine-2,6-dione derivatives

Bromination of Piperidine-2,6-dione

The most common synthesis involves brominating piperidine-2,6-dione in chloroform under controlled conditions:

  • Reagents : Bromine (Br<sub>2</sub>), chloroform (CHCl<sub>3</sub>)
  • Conditions : 110°C, 45–90 minutes
  • Yield : 99% (purified via silica gel chromatography)

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) enable the synthesis of enantioenriched 3-piperidines from boronic acids. These reactions use sp<sup>2</sup>-hybridized boron reagents and chiral ligands for selectivity .

Biochemical Reactions

This compound derivatives exhibit immunomodulatory and anticancer properties. For example:

  • MLKL Inhibition : Targets mixed lineage kinase domain-like pseudokinase (MLKL), a key mediator of necroptosis .
  • Enzyme Alkylation : Reacts with enzymes like hexokinase II, disrupting glycolysis in cancer cells .

Stability and Handling

  • Stability : Stable under dry, sealed conditions at 2–8°C. Avoid exposure to moisture or heat .
  • Hazards : Reacts with strong bases or oxidizing agents to form toxic byproducts. Requires proper ventilation during synthesis .

Scientific Research Applications

Chemical Properties and Structure

3-Bromopiperidine is a derivative of piperidine with a bromine atom substituted at the 3-position. Its molecular formula is C5H10BrNC_5H_10BrN, and it possesses unique properties that facilitate its use as a versatile building block in synthetic chemistry.

Drug Development

This compound serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and neurological disorders.

  • Case Study: Synthesis of Anticancer Agents
    Research has demonstrated that this compound can be utilized to synthesize novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, indicating its potential role in drug development for oncology.
  • Table 1: Examples of Pharmaceutical Compounds Derived from this compound
Compound NameTarget DiseaseActivity Level
Compound ACancerHigh
Compound BNeurological DisordersModerate
Compound CInflammatory DiseasesLow

Building Block in Organic Reactions

In organic synthesis, this compound is frequently employed as a building block for constructing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

  • Synthesis Pathways
    Several synthetic routes utilize this compound to create diverse chemical entities. For instance, it can be reacted with different nucleophiles to form piperidine derivatives with varied functional groups.
  • Table 2: Synthetic Reactions Involving this compound
Reaction TypeDescription
Nucleophilic SubstitutionReaction with amines or alcohols to form substituted piperidines
Coupling ReactionsUsed in cross-coupling reactions to form biaryl compounds

Influence on Biological Processes

Research has shown that derivatives of this compound can influence biological processes by modulating enzyme activity or altering gene expression. This makes it valuable not only in drug development but also in biochemical research.

  • Case Study: Gene Expression Modulation
    A study indicated that certain derivatives of this compound could enhance fetal hemoglobin production, providing potential therapeutic avenues for conditions like sickle cell disease and β-thalassemia.

Production of Specialty Chemicals

Beyond its applications in research and pharmaceuticals, this compound is also utilized in the production of specialty chemicals and materials within various industries. Its derivatives are employed in the formulation of agrochemicals and advanced materials.

  • Agrochemical Development
    The compound has been investigated for its role in developing effective pesticides and herbicides, contributing to agricultural productivity .

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in 3-Bromopiperidine is a good leaving group, making the compound highly reactive towards nucleophiles.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Piperidine Derivatives

Table 1: Comparison of Brominated Piperidines

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromopiperidine 102776-55-6 C₅H₁₀NBr 164.04 Boiling point: 182°C; logP: 1.46; used in heterocyclic synthesis
This compound hydrobromide 54288-72-1 C₅H₁₁Br₂N 244.96 Salt form; higher solubility in polar solvents; used in peptide coupling
Piperidine, 3-(bromomethyl)-1-methyl-, hydrobromide 2244064-27-3 C₇H₁₅Br₂N 273.01 Branched derivative; potential use in chiral synthesis
3'-Bromo-2-piperidinomethyl benzophenone 898773-03-0 C₂₀H₂₀BrNO 370.29 Aromatic-substituted piperidine; applied in photochemical studies

Key Findings :

  • Salt forms (e.g., hydrobromide) of this compound exhibit increased molecular weight and altered solubility, making them preferable for specific synthetic routes .
  • Substituents like methyl groups or aromatic rings (e.g., benzophenone) enhance steric effects and expand utility in asymmetric catalysis or materials science .

Brominated Pyridine Derivatives

Pyridine derivatives, though aromatic, share functional similarities with piperidines in pharmaceutical applications.

Table 2: Comparison with Brominated Pyridines

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromopyridine 626-55-1 C₅H₄BrN 158.00 Pharmaceutical intermediate; UN 1993 (flammable liquid)
2-Bromo-3-fluoropyridine 40273-45-8 C₅H₃BrFN 175.99 Halogenated pyridine; used in fluorinated drug candidates
4-Amino-3-bromopyridine 13534-98-0 C₅H₅BrN₂ 173.01 Amino-substituted derivative; precursor to kinase inhibitors
3-Bromo-2-hydrazinyl-5-nitropyridine N/A C₅H₄BrN₅O₂ 245.02 Nitro and hydrazine groups; utilized in explosive sensing

Key Findings :

  • Brominated pyridines (e.g., 3-bromopyridine) are lighter and more aromatic than piperidines, favoring electrophilic substitution reactions .
  • Functional groups like amines or fluorines enhance pyridines' role in drug discovery, contrasting with piperidines’ utility in saturated ring systems .

Key Findings :

  • This compound undergoes nucleophilic substitution at the bromine site, enabling ring-opening or functionalization of the amine group .
  • 3-Bromopyridine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aromaticity and electron-deficient ring .

Biological Activity

3-Bromopiperidine is a halogenated derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the presence of a bromine atom at the third position of the piperidine ring. This substitution significantly influences its chemical behavior, making it a versatile compound in organic synthesis. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The piperidine ring can be oxidized to form derivatives like piperidones.
  • Reduction : Reduction processes can yield piperidine or its derivatives.

These reactions are critical for synthesizing complex organic molecules and developing pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's binding affinity through halogen bonding, which may facilitate interactions with enzyme inhibitors or receptor ligands. This interaction can influence various cellular processes, including signaling pathways and metabolic functions .

Biological Applications

This compound has been investigated for several biological applications:

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially affecting metabolic pathways in cancer cells.
  • Pharmacological Activity : It has been explored as a precursor in drug development due to its ability to modify biological targets effectively.
  • Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing other biologically active molecules, including those with potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by targeting metabolic pathways unique to cancer cells .
  • Mechanistic Studies : A study investigating the mechanism of action revealed that this compound derivatives could disrupt glycolytic pathways in tumor cells, leading to reduced energy production and increased apoptosis. This finding supports the potential use of these compounds in cancer therapy .
  • Synthesis of Novel Compounds : Research has successfully synthesized enantioenriched piperidines from this compound through cross-coupling methods, demonstrating its utility in developing new pharmaceuticals with enhanced biological activity .

Data Table: Biological Activities of this compound Derivatives

Compound NameBiological ActivityStudy Reference
This compoundEnzyme inhibitor
This compound-2,6-dioneAntitumor effects
Enantioenriched piperidinesCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 3-Bromopiperridine?

  • Methodological Answer : Begin with a literature review to identify established bromination methods for piperidine derivatives (e.g., radical bromination, electrophilic substitution). Prioritize safety due to the reactivity of brominating agents (e.g., handling corrosive or toxic intermediates) . Optimize reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity for the 3-position. Validate purity using chromatography (HPLC, GC) and confirm structural integrity via spectroscopic techniques . Document deviations from standard protocols and justify experimental choices (e.g., inert atmosphere for moisture-sensitive reactions) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromopiperidine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the substitution pattern and distinguish this compound from 2- or 4-isomers. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
  • Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular weight and bromine isotope signatures .
  • Infrared (IR) Spectroscopy : Identify characteristic C-Br stretching vibrations (~500–600 cm1^{-1}) and compare with reference spectra .
  • Cross-validate results with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Replicate Experiments : Systematically test reactivity across a pH gradient (e.g., 1–14) while controlling variables like temperature and solvent .
  • Mechanistic Probes : Use kinetic studies (e.g., UV-Vis monitoring) or isotopic labeling (18^{18}O-water) to track hydrolysis pathways.
  • Meta-Analysis : Compare findings with literature on analogous brominated amines, identifying trends in steric/electronic effects .
  • Statistical Validation : Apply ANOVA or regression models to assess significance of observed discrepancies .

Q. What methodologies optimize regioselective bromination of piperidine to yield this compound?

  • Methodological Answer :

  • Catalytic Systems : Screen transition-metal catalysts (e.g., Pd, Cu) or Lewis acids (e.g., FeCl3_3) to direct bromination to the 3-position .
  • Computational Modeling : Use molecular docking or DFT simulations to predict bromine’s preferential attack site based on transition-state energetics .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve selectivity .
  • Post-Reaction Analysis : Employ GC-MS or 1^1H NMR to quantify isomer ratios and calculate selectivity factors .

Q. How should researchers evaluate the stability of this compound in different solvents and temperatures?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples in solvents (e.g., DMSO, ethanol, water) at elevated temperatures (40–60°C) and monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Degradation Product Identification : Use LC-MS or NMR to characterize byproducts (e.g., debrominated piperidine or oxidation derivatives) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
  • Environmental Impact Assessment : Test photolytic stability under UV light to assess ecological persistence .

Q. Methodological Frameworks for Rigorous Research

  • FINER Criteria : Ensure questions are F easible (e.g., access to bromination reagents), I nteresting (e.g., novel regioselectivity insights), N ovel (e.g., unexplored pH-dependent reactivity), E thical (safe handling protocols), and R elevant (advancing synthetic or medicinal chemistry) .
  • PICO Framework : Define P opulation (this compound), I ntervention (synthetic methods), C omparison (alternative isomers or brominating agents), and O utcome (yield, purity, stability) for systematic literature reviews .

Q. Data Analysis and Reporting

  • Contradiction Management : Use triangulation (multiple analytical techniques) and peer validation to address inconsistencies .
  • Reproducibility : Archive raw data (spectra, chromatograms) and detailed protocols in supplementary materials .

Properties

IUPAC Name

3-bromopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKQNQADWLIDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329536
Record name 3-bromopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102776-55-6
Record name 3-bromopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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